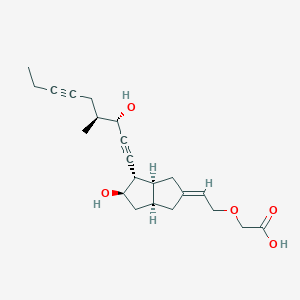
シカプラスト
概要
説明
Cicaprost is a synthetic analogue of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Prostacyclin is naturally produced by the endothelial cells of blood vessels and plays a crucial role in cardiovascular homeostasis. due to its metabolic instability, prostacyclin cannot be administered orally and requires continuous intravenous infusion. Cicaprost, on the other hand, is metabolically stable and bioavailable after oral administration, making it a valuable therapeutic agent .
科学的研究の応用
Cicaprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of prostacyclin analogues.
Biology: Investigated for its effects on cellular processes, including cell proliferation and differentiation.
Medicine: Used in the treatment of cardiovascular diseases due to its vasodilatory and anti-platelet aggregation properties.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
作用機序
Cicaprost exerts its effects by binding to the prostacyclin receptor (IP receptor) on the surface of target cells. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to vasodilation and inhibition of platelet aggregation. Cicaprost also interferes with tumor cell-host interactions, preventing metastasis by inhibiting tumor cell-induced platelet aggregation and adhesion to endothelial cells .
Safety and Hazards
Cicaprost should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Cicaprost interacts with various biomolecules, primarily the Prostaglandin E2 receptors (EP1, EP3, EP4), Prostacyclin receptor, and Prostaglandin D2 receptor . These interactions are characterized by binding affinities (Ki values) ranging from 5.87 to 7.80 . The nature of these interactions is primarily inhibitory, contributing to the anti-platelet and vasodilatory effects of Cicaprost .
Cellular Effects
Cicaprost exerts significant effects on various types of cells, particularly vascular smooth muscle cells (VSMCs) and aortic endothelial cells . It inhibits mitogenesis in VSMCs, but not in aortic endothelial cells . Cicaprost also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cicaprost involves inhibition of adenylyl cyclase (AC) activity, leading to desensitization of the cAMP response . This effect is mediated predominantly by a PKA-inhibitable isoform of AC, most likely AC5/6 . Cicaprost also interacts with various G-protein-coupled receptors, affecting their signaling pathways .
Temporal Effects in Laboratory Settings
Over time, Cicaprost exhibits a dose-dependent inhibition of platelet aggregation and vasodilation . Attenuation of these effects is observed with repeated doses, possibly due to decreased absorption after meals or the development of tachyphylaxis .
Dosage Effects in Animal Models
In animal models, Cicaprost has demonstrated potent antimetastatic effects against lymph node and organ metastases . The effects vary with different dosages, with a threshold dose identified as 7.5 µg .
Metabolic Pathways
Cicaprost is involved in the cyclooxygenase (COX) metabolic pathway, which regulates immune responses and inflammation . It is synthesized from arachidonic acid via COX enzymes .
Transport and Distribution
Cicaprost is distributed within cells and tissues primarily through its interactions with specific receptors . Its transport and distribution are influenced by its bioavailability, which is reported to be 99% .
Subcellular Localization
The subcellular localization of Cicaprost is not explicitly reported in the literature. Given its interactions with various cell surface receptors, it is likely that Cicaprost primarily localizes to the cell membrane where these receptors are located .
準備方法
Synthetic Routes and Reaction Conditions
Cicaprost is synthesized through a series of chemical reactions that involve the modification of the prostacyclin structure to enhance its stability and bioavailability.
Industrial Production Methods
Industrial production of cicaprost involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet pharmaceutical standards. The compound is then formulated into oral dosage forms for therapeutic use .
化学反応の分析
Types of Reactions
Cicaprost undergoes various chemical reactions, including:
Oxidation: Cicaprost can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in cicaprost.
Substitution: Substitution reactions can introduce new functional groups into the cicaprost molecule
Common Reagents and Conditions
Common reagents used in the chemical reactions of cicaprost include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of cicaprost include various metabolites that retain the biological activity of the parent compound. These metabolites are often studied for their pharmacological properties and potential therapeutic applications .
類似化合物との比較
Cicaprost is compared with other prostacyclin analogues, such as iloprost and eptaloprost:
特性
IUPAC Name |
2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUGKOZUKWAXDS-SEWALLKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873211 | |
| Record name | Cicaprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94079-80-8, 95722-07-9 | |
| Record name | Cicaprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicaprost | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicaprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicaprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICAPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



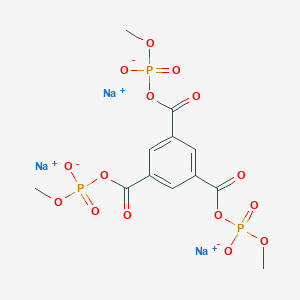
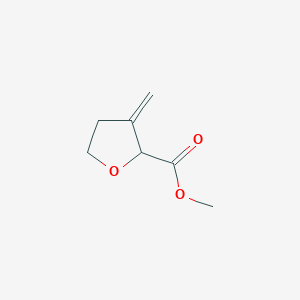
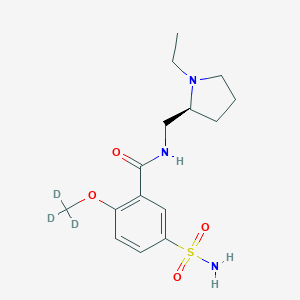
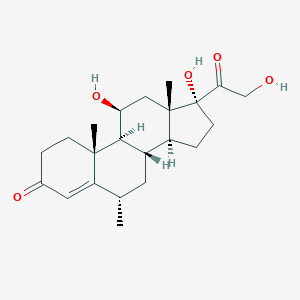
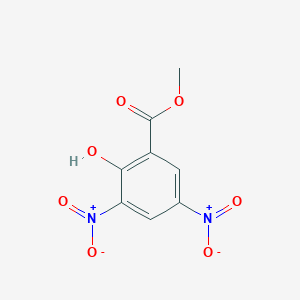

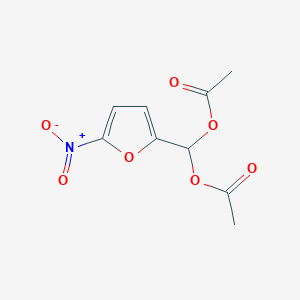
![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)
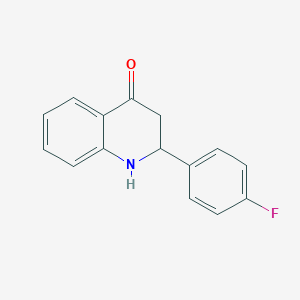
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
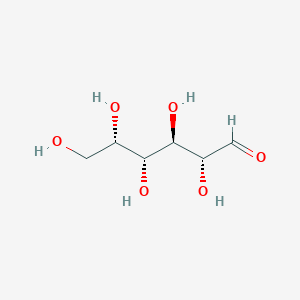
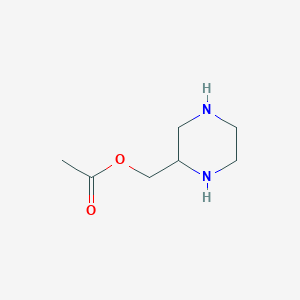
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)
